molecular formula C7H14ClN B8125592 Bicyclo[3.1.1]heptan-3-amine hydrochloride

Bicyclo[3.1.1]heptan-3-amine hydrochloride

Cat. No.: B8125592
M. Wt: 147.64 g/mol
InChI Key: KNYVRNZCCQCFKA-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-3-amine hydrochloride: is a chemical compound that belongs to the class of bicyclic amines. It is characterized by a bicyclo[3.1.1]heptane framework, which consists of a seven-membered ring fused with a three-membered ring. The compound is often used in medicinal chemistry as a bioisostere for meta-substituted arenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.1]heptan-3-amine hydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which can then be converted to the desired amine hydrochloride . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. The reduction of spirocyclic oxetanyl nitriles is one such method that has been scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[3.1.1]heptanes, which can have different functional groups attached to the bicyclic framework .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-3-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes and pyridines. This can lead to improved metabolic stability and lipophilicity of drug candidates, enhancing their therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a three-membered ring fused with a one-membered ring.

    3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog of bicyclo[3.1.1]heptane.

Uniqueness

Bicyclo[3.1.1]heptan-3-amine hydrochloride is unique due to its specific bicyclic structure, which provides distinct physicochemical properties. Its ability to act as a bioisostere for meta-substituted arenes and pyridines makes it valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates .

Properties

IUPAC Name

bicyclo[3.1.1]heptan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-3-5-1-6(2-5)4-7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVRNZCCQCFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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